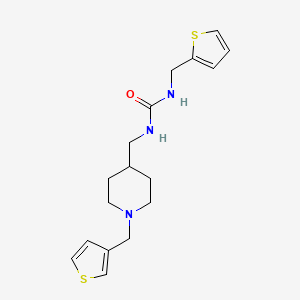

1-(Thiophen-2-ylmethyl)-3-((1-(thiophen-3-ylmethyl)piperidin-4-yl)methyl)urea

CAS No.: 1234907-59-5

Cat. No.: VC6395197

Molecular Formula: C17H23N3OS2

Molecular Weight: 349.51

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1234907-59-5 |

|---|---|

| Molecular Formula | C17H23N3OS2 |

| Molecular Weight | 349.51 |

| IUPAC Name | 1-(thiophen-2-ylmethyl)-3-[[1-(thiophen-3-ylmethyl)piperidin-4-yl]methyl]urea |

| Standard InChI | InChI=1S/C17H23N3OS2/c21-17(19-11-16-2-1-8-23-16)18-10-14-3-6-20(7-4-14)12-15-5-9-22-13-15/h1-2,5,8-9,13-14H,3-4,6-7,10-12H2,(H2,18,19,21) |

| Standard InChI Key | CBRYIFYDKLFOKR-UHFFFAOYSA-N |

| SMILES | C1CN(CCC1CNC(=O)NCC2=CC=CS2)CC3=CSC=C3 |

Introduction

The compound 1-(Thiophen-2-ylmethyl)-3-((1-(thiophen-3-ylmethyl)piperidin-4-yl)methyl)urea is a synthetic organic molecule that belongs to the class of ureas. Ureas are characterized by the presence of the functional group -NH2CO-, which plays a crucial role in their biological activities. This specific compound features a piperidine ring and thiophene moieties, which are of interest in medicinal chemistry due to their potential pharmacological applications.

Synthesis

The synthesis of 1-(Thiophen-2-ylmethyl)-3-((1-(thiophen-3-ylmethyl)piperidin-4-yl)methyl)urea typically involves multi-step organic reactions. Common methods include the reaction of substituted thiophene derivatives with piperidine derivatives, followed by the formation of the urea linkage. Specific reagents such as isocyanates or amines might be required for the synthesis.

Research Findings

While specific research findings on 1-(Thiophen-2-ylmethyl)-3-((1-(thiophen-3-ylmethyl)piperidin-4-yl)methyl)urea are not available, related compounds have shown promising biological activities. For example, diaryl ureas have been studied for their antiproliferative effects against cancer cell lines . The structural similarity suggests that this compound could also exhibit interesting biological properties.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume